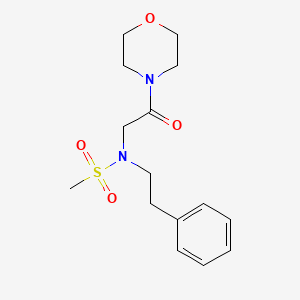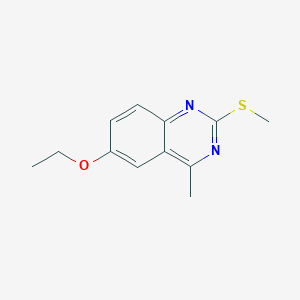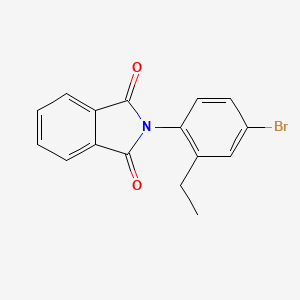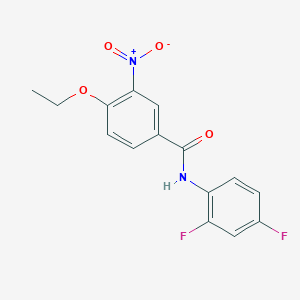![molecular formula C17H17NO4S B5738568 methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of ester that is commonly used in organic synthesis and medicinal chemistry. In
作用機序
The mechanism of action of methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is not yet fully understood. However, studies have shown that it can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation. It can also inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth.
実験室実験の利点と制限
One of the significant advantages of using methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate in lab experiments is its high yield during synthesis. This allows for the production of large quantities of the compound, making it more accessible for research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate. One of the areas of interest is its potential use in the treatment of viral infections, such as COVID-19. Studies have shown that this compound can inhibit the replication of the SARS-CoV-2 virus, making it a promising candidate for the development of new antiviral drugs. Another area of interest is the development of new drugs for the treatment of cancer. Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, the compound's potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, is also an area of interest for future research.
Conclusion:
In conclusion, methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound and its applications in different fields.
合成法
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate can be synthesized by the reaction of 4-aminophenol with phenylthioacetic acid, followed by esterification with methyl chloroacetate. This reaction results in the formation of the desired product with a yield of around 70%.
科学的研究の応用
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in medicinal chemistry, where it is used as a building block for the synthesis of different drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
methyl 2-[4-[(2-phenylsulfanylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(20)11-22-14-9-7-13(8-10-14)18-16(19)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZOVZRWGLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)




![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
